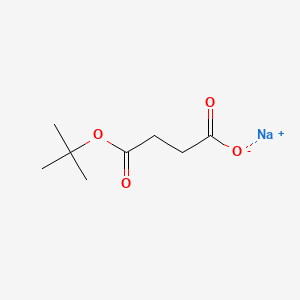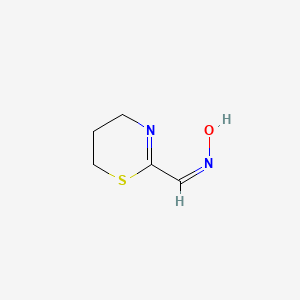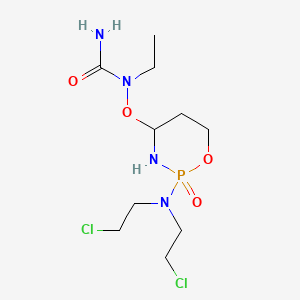
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring
準備方法
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide involves multiple steps. The initial step typically includes the formation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final step involves the oxidation of the phosphorus atom to form the P-oxide group. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The P-oxide group can undergo further oxidation under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
作用機序
The mechanism of action of this compound involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group is known to form cross-links with DNA, inhibiting DNA replication and transcription. This property makes it a potential candidate for cancer therapy. The P-oxide group enhances its reactivity, allowing it to interact with other cellular targets and pathways .
類似化合物との比較
Similar compounds include other urea derivatives and oxazaphosphorin compounds. Compared to these, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide is unique due to the presence of both the bis(2-chloroethyl)amino group and the P-oxide group. This combination enhances its chemical reactivity and potential applications. Similar compounds include:
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-methyl-, P-oxide .
特性
CAS番号 |
81733-12-2 |
|---|---|
分子式 |
C10H21Cl2N4O4P |
分子量 |
363.18 g/mol |
IUPAC名 |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1-ethylurea |
InChI |
InChI=1S/C10H21Cl2N4O4P/c1-2-16(10(13)17)20-9-3-8-19-21(18,14-9)15(6-4-11)7-5-12/h9H,2-8H2,1H3,(H2,13,17)(H,14,18) |
InChIキー |
OTZUTRCNOSWESN-UHFFFAOYSA-N |
正規SMILES |
CCN(C(=O)N)OC1CCOP(=O)(N1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


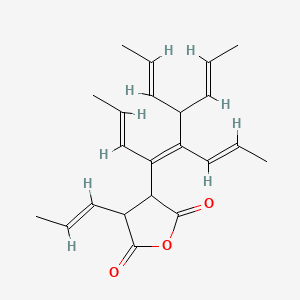


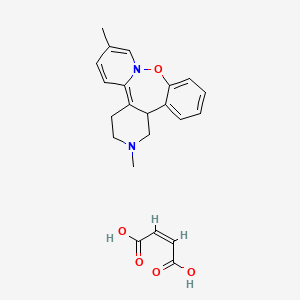
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
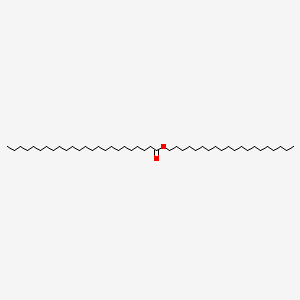
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
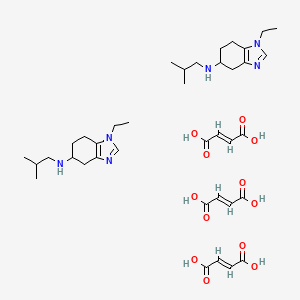
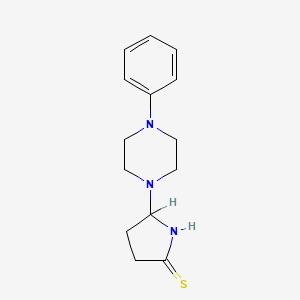
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)


